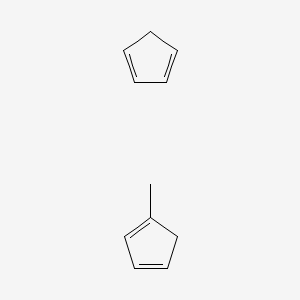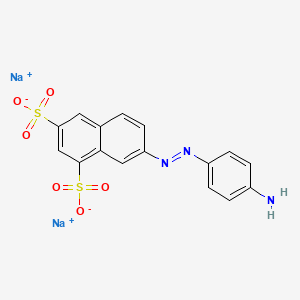
1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt is a synthetic organic compound known for its vibrant color and utility in various industrial applications. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The disodium salt form enhances its solubility in water, making it suitable for use in aqueous environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminophenylamine in the presence of sodium nitrite and hydrochloric acid, forming a diazonium salt. This intermediate is then coupled with 1,3-Naphthalenedisulfonic acid under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations. The final product is isolated through filtration, followed by washing and drying to obtain the pure disodium salt form .
化学反応の分析
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include sulfonic acid derivatives.
Reduction: The primary products are aromatic amines.
Substitution: Derivatives with different functional groups replacing the sulfonic acid groups.
科学的研究の応用
1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in the color and properties of the compound. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and structure .
類似化合物との比較
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methylphenyl)azo]-
- 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-3-methylphenyl)azo]-
- 1,3-Naphthalenedisulfonic acid, 7-[(4-aminophenyl)diazenyl]-
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((4-aminophenyl)azo)-, disodium salt is unique due to its specific substitution pattern and the presence of the disodium salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in applications requiring water-soluble dyes .
特性
CAS番号 |
67893-49-6 |
|---|---|
分子式 |
C16H11N3Na2O6S2 |
分子量 |
451.4 g/mol |
IUPAC名 |
disodium;7-[(4-aminophenyl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C16H13N3O6S2.2Na/c17-11-2-5-12(6-3-11)18-19-13-4-1-10-7-14(26(20,21)22)9-16(15(10)8-13)27(23,24)25;;/h1-9H,17H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChIキー |
GUUOUNHZVBVBSE-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1N)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



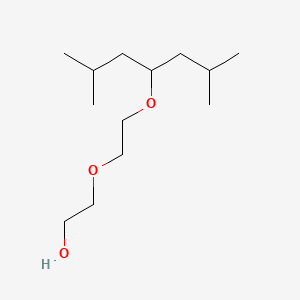
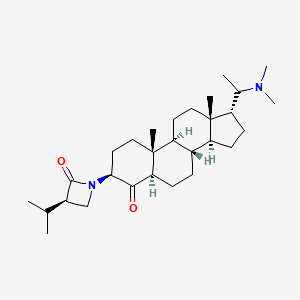


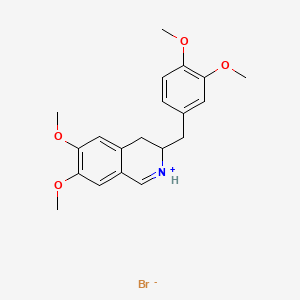

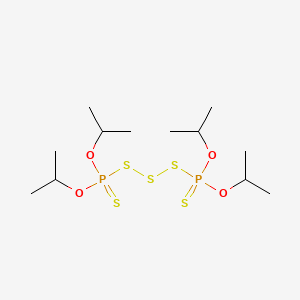

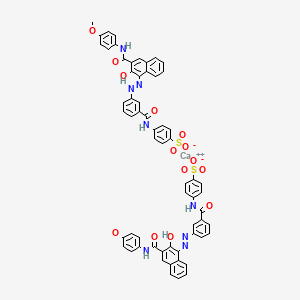
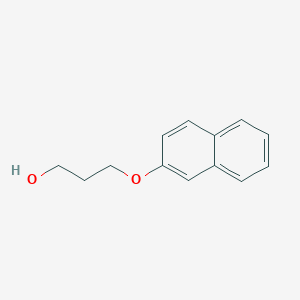
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)
